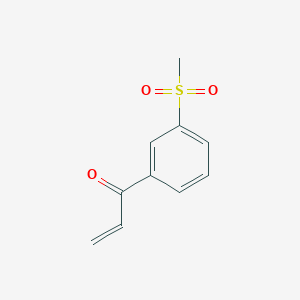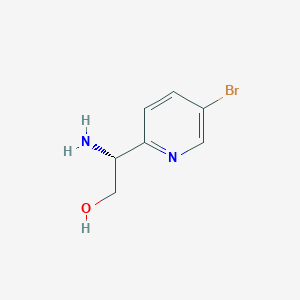
Ethyl 4-cyclopropylpyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-cyclopropylpyrimidine-5-carboxylate is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopropyl group and an ethyl ester at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-cyclopropylpyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl cyanoacetate with cyclopropylamine, followed by cyclization with formamide under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as zinc chloride to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-cyclopropylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-cyclopropylpyrimidine-5-carboxylic acid.
Reduction: Formation of 4-cyclopropylpyrimidine-5-methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 4-cyclopropylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-cyclopropylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into active sites of target proteins, thereby modulating their activity. Molecular docking studies have shown favorable interactions with proteins involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent .
Comparación Con Compuestos Similares
- Ethyl 2,4-dichloropyrimidine-5-carboxylate
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Comparison: Ethyl 4-cyclopropylpyrimidine-5-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more rigid compared to other pyrimidine derivatives, potentially enhancing its binding affinity to specific molecular targets. Additionally, the ethyl ester group provides a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties.
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
ethyl 4-cyclopropylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)8-5-11-6-12-9(8)7-3-4-7/h5-7H,2-4H2,1H3 |
Clave InChI |
BXOXNWXPVJUXFM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=CN=C1C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


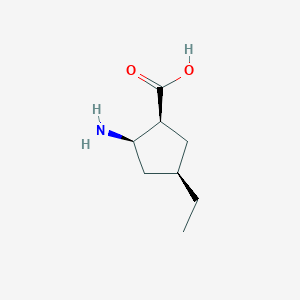

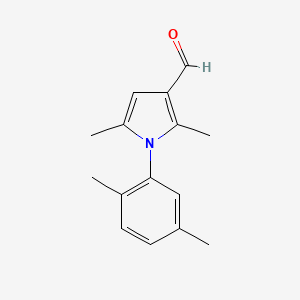
phosphanium iodide](/img/structure/B13153147.png)
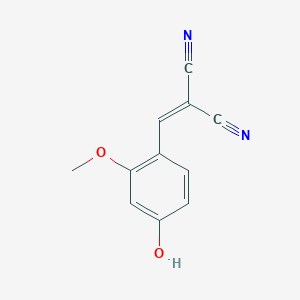
![4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide](/img/structure/B13153154.png)
![5-Isocyano-2-methyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13153157.png)
![7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13153158.png)
![[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B13153172.png)

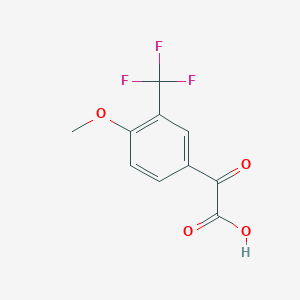
![1-Piperidinyloxy, 4-[(cyclopropylcarbonyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B13153181.png)
